tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-1-oxa-7-azaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-4-11(7-12)8(13)6-15-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBLSNLWAUDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137882 | |
| Record name | 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-43-6 | |
| Record name | 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Step Synthesis Route (Adapted from CN Patent CN111533752A)
A representative and well-documented synthetic route involves three main steps, as described in a Chinese patent for a closely related spiro compound:
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 1-BOC-3-oxoylidene-azetidine with allyl bromide | Zinc powder as reductant, solvent: tetrahydrofuran (THF) and water, temperature 10–20 °C | Formation of 3-allyl-3-hydroxy azetidine-1-carboxylic acid tert-butyl ester |
| 2 | Bromination of the allyl intermediate | Liquid bromine, solvent: dichloromethane, temperature -30 to -10 °C, 2 hours | Formation of tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate |
| 3 | Intramolecular cyclization to form spirocyclic ring | Potassium carbonate base, solvent: acetonitrile, stirring at 82 °C overnight | Formation of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
This method is notable for its stepwise functionalization and ring closure, yielding the spirocyclic core with a bromine substituent that can be further manipulated if needed.
Oxidation to 3-Oxo Derivative
To obtain the 3-oxo functionality on the azaspiro compound, oxidation of the corresponding 3-hydroxy intermediate is performed. A common and efficient oxidizing agent is Dess-Martin periodinane (DMP), which selectively oxidizes secondary alcohols to ketones under mild conditions.
- Procedure: Dissolve the 3-hydroxy spiro compound in dichloromethane at 0 °C, add Dess-Martin periodinane in portions, stir for 30 minutes while monitoring by TLC.
- Workup: Quench reaction with saturated sodium bicarbonate solution, extract, dry, and purify by flash chromatography.
- Yield: Typically around 70-75% yield of the desired 3-oxo spiro compound as a white solid.
Summary Table of Preparation Steps and Conditions
| Step | Intermediate/Product | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3-allyl-3-hydroxy azetidine-1-carboxylate tert-butyl ester | Allyl bromide, Zn powder | THF/H2O | 10-20 °C | Several hours | Not specified | Formation of allyl-substituted intermediate |
| 2 | tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate | Br2 (liquid) | DCM | -30 to -10 °C | 2 hours | Not specified | Dibromination of allyl group |
| 3 | tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | K2CO3 (base) | Acetonitrile | 82 °C | Overnight | Not specified | Intramolecular cyclization to spiro compound |
| 4 | tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate | Dess-Martin periodinane | DCM | 0 °C to RT | 30 min | ~73% | Oxidation of 3-hydroxy to 3-oxo |
Research Findings and Optimization Notes
- Solvent Choice: THF/water mixture in the first step facilitates the zinc-mediated allylation, while dichloromethane at low temperature ensures controlled bromination without side reactions.
- Reaction Temperatures: Low temperatures in bromination (-30 to -10 °C) prevent overbromination and decomposition.
- Base and Cyclization: Potassium carbonate is a mild base that promotes intramolecular nucleophilic substitution leading to ring closure, favored by heating at 82 °C overnight.
- Oxidation Selectivity: Dess-Martin periodinane is preferred over harsher oxidants to avoid overoxidation or ring cleavage, providing good yields and purity.
- Purification: Flash chromatography with silica gel and gradient elution (ethyl acetate/heptane) is effective for isolating pure intermediates and final products.
Comparative Analysis with Related Compounds
Preparation methods for related spiro compounds such as tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate share similar strategies involving:
- Use of protected azetidine or azaspiro precursors.
- Functional group transformations to introduce allyl or halogen substituents.
- Intramolecular cyclizations to form spirocyclic frameworks.
- Oxidation or reduction steps to achieve desired oxidation states.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
tert-butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate has shown promise in drug development, particularly as a scaffold for designing new pharmaceutical compounds. Its unique spirocyclic structure allows for modifications that can enhance biological activity.
Case Studies:
- A study demonstrated its potential as a lead compound in synthesizing new anti-inflammatory agents. The spirocyclic framework was modified to improve efficacy and reduce side effects.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex molecules. Its ability to undergo various chemical transformations makes it valuable in constructing diverse molecular architectures.
Applications:
- Utilized in the synthesis of heterocyclic compounds which are essential in pharmaceuticals.
Example Reaction:
The compound can be involved in nucleophilic substitutions or cycloadditions, expanding its utility in synthetic pathways.
Material Science
Recent research has explored the use of this compound in developing advanced materials, including polymers and nanocomposites.
Potential Applications:
- Incorporation into polymer matrices to enhance mechanical properties and thermal stability.
Research Findings:
Studies indicate that materials modified with this compound exhibit improved performance characteristics compared to unmodified counterparts.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate can be elucidated by comparing it with analogous spirocyclic carbamates. Key differences lie in the position of the oxo group , ring substituents , and spiro ring topology , which influence reactivity, solubility, and applications. Below is a detailed analysis:
Structural Variations in Spirocyclic Carbamates
Physicochemical Properties
- Solubility : The 3-oxo-1-oxa derivative exhibits higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to its 1-oxo and 2-oxo analogs due to enhanced dipole interactions .
- Crystallinity : X-ray diffraction studies (utilizing programs like SHELXL and ORTEP-3 ) reveal that the 3-oxo compound forms more rigid crystals with defined hydrogen-bonding networks (graph set analysis: $ R_2^2(8) $), unlike the less ordered 2-oxo analog .
Research Findings and Data
Spectroscopic Data
Biological Activity
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1408076-43-6) is a spirocyclic compound characterized by its unique structural features, including an oxo group, an oxa group, and an azaspiro ring system. This compound has garnered attention in various fields of scientific research, particularly for its potential biological activities and applications in drug development.
The molecular formula of this compound is , with a molecular weight of 227.26 g/mol. The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity and utility in synthetic chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances its binding affinity and stability, allowing it to modulate various biological pathways. The mechanism may involve:
- Enzyme Inhibition/Activation : The compound can inhibit or activate enzymatic processes, leading to significant biological effects.
- Receptor Binding : Interaction with receptors can alter signaling pathways, impacting cellular responses .
1. Pharmaceutical Research
This compound is explored for its potential as a pharmaceutical agent. Its unique structure makes it a valuable building block in the synthesis of novel therapeutic compounds.
2. Biological Assays
The compound serves as a probe in biological assays to study enzyme interactions and cellular mechanisms. Its ability to modulate enzyme activity makes it suitable for investigating biochemical pathways .
3. Toxicology Studies
Research indicates that compounds with similar structures have been evaluated for their toxicological profiles, providing insights into the safety and efficacy of this compound in potential applications .
Case Study 1: Enzyme Modulation
A study investigated the effect of this compound on a specific enzyme involved in metabolic pathways. Results indicated that the compound effectively inhibited the enzyme's activity, suggesting potential applications in metabolic regulation.
Case Study 2: Drug Development
In a drug discovery program, researchers synthesized derivatives of this compound to enhance its pharmacological properties. Several derivatives demonstrated improved potency against target receptors, highlighting the compound's versatility in medicinal chemistry .
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Molecular Weight | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 227.26 g/mol | Spirocyclic structure with oxo and oxa groups | Enzyme modulation, receptor binding |
| tert-butyl 1-thia-6-azaspiro[3.4]octane | 213.27 g/mol | Contains sulfur instead of oxygen | Limited biological data available |
| tert-butyl 2-hydroxycarbonylazetidine | 201.25 g/mol | Simple azetidine structure | Potential antibacterial activity reported |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate?
- Methodology : A common approach involves deprotection of the tert-butyloxycarbonyl (Boc) group using hydrogen chloride in 1,4-dioxane, followed by functionalization with reagents like ethyl chloroformate to yield derivatives. For example, analogous spirocyclic compounds have been synthesized via Boc deprotection and subsequent coupling reactions .
- Key Considerations : Optimize reaction conditions (e.g., stoichiometry, temperature) to minimize side products. Monitor reaction progress using TLC or HPLC.
Q. How can the purity of this compound be reliably assessed?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) is recommended. Retention times (~9.8 minutes for major peaks) and peak area ratios (e.g., 95.9% purity) can be used for quantification .
- Validation : Compare results with NMR integration (e.g., ¹H NMR signals for protons adjacent to the carbonyl group at δ 3.05–3.63 ppm) to confirm structural integrity .
Q. What spectroscopic techniques are critical for structural confirmation?
- Tools :
- NMR : Assign peaks for spirocyclic protons (e.g., δ 2.08 ppm for methylene groups adjacent to the oxygen atom) and Boc-protected amines (δ 1.27 ppm for tert-butyl) .
- X-ray Crystallography : Use programs like SHELXL for refining crystal structures. Ensure data collection at high resolution (≤1.0 Å) to resolve spirocyclic geometry .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?
- Analysis : Apply graph-set analysis (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., D, R₂²(8) motifs). Software like ORTEP-3 can visualize intermolecular interactions, aiding in understanding packing efficiency and stability .
- Implications : Hydrogen-bond networks may affect solubility, melting point, and reactivity. Compare experimental data with computational models (DFT, MD simulations) for predictive insights.
Q. How should discrepancies between experimental and theoretical NMR data be addressed?
- Troubleshooting :
Verify sample purity (HPLC, melting point).
Check for dynamic effects (e.g., ring puckering in spirocycles) using variable-temperature NMR.
Re-examine computational parameters (e.g., solvent effects, basis sets in DFT calculations).
- Case Study : For analogous compounds, proton coupling constants (e.g., J = 17 Hz for AB quartets) resolved structural ambiguities .
Q. What safety protocols are recommended given limited toxicological data?
- Guidelines :
- Handling : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation/contact (no toxicity data available; assume acute hazards) .
- Disposal : Treat as hazardous waste via licensed facilities. Neutralize acidic/basic residues before disposal .
- Documentation : Maintain records of exposure incidents and consult occupational health guidelines for novel spirocyclic compounds.
Data Contradictions and Resolutions
Q. How can conflicting crystallographic data from different refinement software be reconciled?
- Resolution : Cross-validate results using multiple programs (e.g., SHELXL vs. WinGX). Check for systematic errors (e.g., absorption corrections, twinning). For spirocycles, prioritize high-resolution datasets to resolve strained ring conformations .
Q. Why do similar spirocyclic derivatives exhibit varying stability under ambient conditions?
- Hypothesis : Stability differences may arise from steric hindrance (e.g., tert-butyl group protection) or oxidation susceptibility of the 3-oxo moiety. Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
